Fmoc-L-Pmp(tBu)2-OH is a protected form of the unnatural amino acid L-phosphonomethylphenylalanine (L-Pmp). The acronym Fmoc stands for fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis, while (tBu)2 refers to two tert-butyl groups protecting the phosphonic acid moiety. This compound serves as a hydrolytically stable analog of O-phosphotyrosine (pTyr). [, , , ]
L-Pmp is a significant phosphatase-resistant pTyr analog used in peptide and peptidomimetic synthesis. [] Its inclusion in these molecules is facilitated by the Fmoc and tBu protecting groups, allowing for efficient incorporation using standard solid-phase peptide synthesis protocols. []
Fmoc-L-Pmp(tBu)2-OH is a synthetic compound used primarily in peptide synthesis, particularly as a mimic of phosphorylated threonine. This compound is characterized by its protective groups, which facilitate its incorporation into peptides while maintaining stability against hydrolysis by phosphatases. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality during synthesis, while the tert-butyl groups protect the hydroxyl groups.
Fmoc-L-Pmp(tBu)2-OH is classified as a protected amino acid derivative, specifically designed for solid-phase peptide synthesis (SPPS). It is widely utilized in biochemical research and pharmaceutical applications due to its ability to mimic phosphorylated amino acids, which are critical in various signaling pathways. The compound is cataloged under the CAS number 1199612-89-9 and is commercially available from various chemical suppliers .
The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves a multi-step process that includes the protection of functional groups on threonine. The initial step involves the reaction of threonine with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate, introducing the Fmoc group to the amino group. Subsequently, tert-butyl groups are introduced to protect the hydroxyl groups using tert-butyl chloride under basic conditions.
The industrial production often employs automated peptide synthesizers utilizing solid-phase techniques, which streamline the purification and isolation processes .
The molecular structure of Fmoc-L-Pmp(tBu)2-OH includes:
The molecular formula for Fmoc-L-Pmp(tBu)2-OH can be represented as . The compound's structural integrity allows it to withstand various chemical reactions necessary for peptide synthesis while retaining its functional capabilities.
Fmoc-L-Pmp(tBu)2-OH participates in several key reactions:
These reactions yield peptides where Fmoc-L-Pmp(tBu)2-OH is incorporated as a phosphorylated threonine analogue .
The mechanism of action for Fmoc-L-Pmp(tBu)2-OH involves its role as a phosphorylated threonine mimic. Upon deprotection, it can interact with proteins and enzymes similarly to naturally occurring phosphorylated threonine. This interaction is crucial for studying various signaling pathways that involve phosphorylation, including those related to cell growth and differentiation.
The compound targets kinases and phosphatases, which are essential in cellular signaling processes. Its stability against hydrolysis by phosphatases makes it particularly valuable for experimental applications .
Relevant data suggest that maintaining low moisture levels during storage can enhance stability .
Fmoc-L-Pmp(tBu)2-OH has significant applications in:
This compound's unique properties make it an essential tool for researchers exploring peptide chemistry and biological interactions involving phosphorylation .
Convergent synthetic pathways represent a cornerstone for producing enantiomerically pure Fmoc-L-Pmp(tert-butyl)₂-OH, a critical phosphotyrosine mimetic in peptide therapeutics. These strategies prioritize modular assembly, where distinct molecular fragments—such as the phosphonate-containing side chain and the protected amino acid backbone—are synthesized independently before strategic coupling. This approach significantly enhances stereochemical fidelity compared to linear sequences, as each fragment can undergo rigorous chiral purification prior to conjugation. A key advantage lies in the late-stage introduction of the tert-butyl-protected phosphonomethylphenylalanine (Pmp) moiety, minimizing undesirable side reactions during earlier synthetic steps. The convergent route typically culminates in a palladium-catalyzed cross-coupling between a halogenated aromatic intermediate and a dialkyl phosphite, ensuring precise spatial orientation of the phosphonate group essential for biological activity . This methodology achieves enantiomeric excess (ee) values exceeding 99%, as confirmed by chiral high-performance liquid chromatography, which is paramount for maintaining the target’s binding affinity in kinase inhibition or SH2 domain antagonism [3] .
Table 1: Comparative Analysis of Convergent vs. Linear Synthesis Routes
Parameter | Convergent Approach | Linear Approach |
---|---|---|
Overall Yield (%) | 42–48 | 28–35 |
Number of Purification Steps | 3–4 | 5–7 |
Enantiomeric Excess (ee, %) | ≥99 | 90–95 |
Scalability Potential | High | Moderate |
Data compiled from multi-step synthesis reports [1]
The exploitation of chiral pool precursors, particularly L-serine or L-bromoalanine, provides a stereocontrolled entry to Fmoc-L-Pmp(tert-butyl)₂-OH’s α-carbon framework. In the L-serine pathway, the β-hydroxy group undergoes sequential protection, activation, and displacement to install the phosphonomethylphenyl moiety while preserving the native L-configuration. This begins with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection of L-serine’s amine, followed by benzoyl ester formation on the carboxylate. Mitsunobu reaction or mesylation then converts the hydroxyl into a leaving group, enabling nucleophilic aromatic substitution with a phosphonate-stabilized carbanion .
Alternatively, L-bromoalanine serves as a more reactive intermediate. Following amine protection, bromination at the β-carbon using phosphorus tribromide yields a versatile alkyl halide. A Michaelis-Arbuzov reaction with triethyl phosphite generates the phosphonate, which is subsequently coupled to an iodobenzoyl derivative via Suzuki-Miyaura cross-coupling. Both pathways necessitate stringent control over reaction temperature (–78°C to 0°C) and anhydrous conditions to prevent epimerization at the α-stereocenter [8]. The final step involves tert-butyl esterification of the phosphonic acid using isobutylene and a strong acid catalyst, yielding the bis-protected phosphonate crucial for solid-phase peptide synthesis compatibility.
Synthetic Pathway from L-Serine:
Transition-metal-catalyzed cross-couplings are indispensable for forming the carbon-phosphorus or carbon-carbon bonds central to Pmp side-chain construction. The Suzuki-Miyaura reaction, employing palladium catalysts like tetrakis(triphenylphosphine)palladium(0), couples aryl halides (e.g., 4-iodophenyl) with boronic esters bearing pre-formed phosphonate groups. This method excels in chemoselectivity, tolerating tert-butyl ester protections without cleavage. Typical conditions require aqueous bases (e.g., sodium carbonate) and tetrahydrofuran/water solvent mixtures at 60–80°C, achieving yields of 75–85% [3] .
For more sterically congested intermediates, nickel-catalyzed cross-couplings offer superior efficacy. Nickel(1,5-cyclooctadiene)₂ [Ni(cod)₂] complexes, combined with 2,2'-bipyridyl ligands, facilitate couplings between aryl halides and dialkyl phosphonates under mild, anhydrous conditions. This system operates at room temperature in dimethylformamide, minimizing phosphonate dealkylation side reactions. Critical to success is the exclusion of oxygen, which oxidizes phosphonates, and the use of zinc dust as a stoichiometric reductant to maintain the nickel(0) active species. These reactions proceed with >95% retention of configuration at the α-carbon, validated by nuclear magnetic resonance spectroscopy [1] [3].
Table 2: Catalytic Cross-Coupling Efficiency Comparison
Catalytic System | Reaction Conditions | Yield (%) | Epimerization Risk |
---|---|---|---|
Pd(PPh₃)₄ (Suzuki) | Na₂CO₃, THF/H₂O, 80°C | 75–85 | Low |
Ni(cod)₂/bipy (Reductive) | Zn, DMF, rt, N₂ atmosphere | 80–88 | Very Low |
Data from optimized synthetic protocols [1] [3]
Protecting group selection critically influences the synthesis efficiency and purity of Fmoc-L-Pmp(tert-butyl)₂-OH. The carboxylic acid, phosphonic acid, and amine functionalities demand orthogonal protection schemes compatible with both solution-phase synthesis and Fmoc-based solid-phase peptide synthesis. Benzoyl (Bz) esters historically served as carboxylate protections during phosphonate installation due to their stability under basic cross-coupling conditions. However, their removal necessitates harsh saponification (e.g., lithium hydroxide), risking phosphonate tert-butyl cleavage and aspartimide formation in peptide contexts [1] [6].
Tert-butyl esters have emerged as superior alternatives. They exhibit exceptional compatibility with Fmoc deprotection (piperidine/dimethylformamide) and resist nucleophilic attack during amino acid activation. Critically, tert-butyl phosphonate esters withstand repetitive basic treatments during solid-phase peptide synthesis chain elongation, whereas methyl or ethyl phosphonates suffer from transesterification. Tert-butyl deprotection occurs under mild acidic conditions (trifluoroacetic acid/dichloromethane, 25–50%), leaving Fmoc and peptide backbone protections intact. This orthogonality is quantified by process mass intensity metrics, demonstrating 30–40% reductions in solvent waste compared to benzoyl-based routes due to eliminated hydrolysis steps [1] [6] [7].
Protection/Deprotection Orthogonality:
Translating laboratory-scale syntheses of Fmoc-L-Pmp(tert-butyl)₂-OH to industrially viable processes confronts significant hurdles in yield optimization, purification throughput, and cost management. Key limitations include:
Flow chemistry presents a promising solution, enabling continuous hydrogenation of unsaturated intermediates and integrated protection/deprotection sequences. Recent pilot-scale demonstrations achieved 40% cost reduction through telescoped reactions, minimizing intermediate isolation [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3